Overcoming BCRP-Mediated Drug Resistance: In Vivo Efficacy Comparison vs. CPT-11
In mouse xenograft models, Atiratecan demonstrates potent antitumor activity against tumors expressing the Breast Cancer Resistance Protein (BCRP), a key efflux pump that confers resistance to many chemotherapeutics. In the BCRP-positive and CPT-11 (irinotecan)-insensitive WiDr human colon cancer xenograft model, Atiratecan (24 mg/kg, IV, once weekly for 6 weeks) in combination with capecitabine produced an additive antitumor effect, confirming its ability to circumvent this resistance mechanism, whereas CPT-11 is ineffective [1]. This is a direct, model-based comparison demonstrating superior efficacy in a clinically relevant resistance setting.
| Evidence Dimension | In vivo efficacy in BCRP-positive, CPT-11-resistant tumors |
|---|---|
| Target Compound Data | Additive effect in combination with capecitabine |
| Comparator Or Baseline | CPT-11 (irinotecan) is insensitive/inactive |
| Quantified Difference | Atiratecan is efficacious, CPT-11 is not |
| Conditions | WiDr human colon cancer xenograft model (BCRP-positive, CPT-11-insensitive) |
Why This Matters
This data validates Atiratecan as the preferred compound for research models designed to study BCRP-mediated multidrug resistance, a setting where standard-of-care irinotecan fails.
- [1] Endo M, et al. A water soluble prodrug of a novel camptothecin analog is efficacious against breast cancer resistance protein-expressing tumor xenografts. Cancer Chemother Pharmacol. 2010 Jan;65(2):363-71. View Source
